Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Overview
Description
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- is an organosilicon compound with the molecular formula C7H18Si2 and a molecular weight of 158.39 g/mol . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with five methyl groups. It is a colorless liquid with a distinct chemical structure that makes it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- typically involves the reaction of vinylsilane with chlorosilanes under controlled conditions. One common method is the hydrosilylation reaction, where vinylsilane reacts with chlorosilanes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 50°C and 100°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted disilanes.
Substitution: Halogenated or nucleophile-substituted disilanes.
Scientific Research Applications
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and methyl groups. These groups facilitate interactions with other molecules, leading to the formation of new chemical bonds and products. The compound’s molecular targets and pathways depend on the specific reaction and application, such as binding to metal catalysts in hydrosilylation reactions or interacting with biological molecules in medical applications .
Comparison with Similar Compounds
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- can be compared with other organosilicon compounds, such as:
Trimethylsilane: Lacks the vinyl group, making it less reactive in certain applications.
Vinyltrimethylsilane: Similar structure but with fewer methyl groups, affecting its physical and chemical properties.
Hexamethyldisilane: Contains only methyl groups, resulting in different reactivity and applications.
The uniqueness of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- lies in its combination of a vinyl group with multiple methyl groups, providing a balance of reactivity and stability that is advantageous in various scientific and industrial contexts .
Properties
IUPAC Name |
ethenyl-dimethyl-trimethylsilylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si2/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHCLBDFINIOGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149536 | |
Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-06-7 | |
Record name | 1-Ethenyl-1,1,2,2,2-pentamethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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